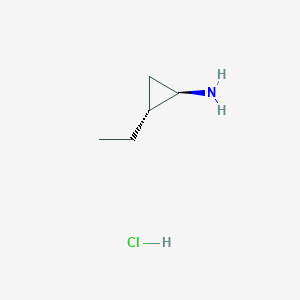
trans-2-Ethyl-cyclopropylamine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of trans-2-substituted-cyclopropylamines involves high diastereoselectivity and utilizes readily available α-chloroaldehydes. The reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product .
Molecular Structure Analysis
The molecular structure of trans-2-Ethyl-cyclopropylamine hydrochloride consists of a cyclopropane ring with an ethyl substituent. The chlorine atom is attached to the nitrogen atom. The stereochemistry is trans, resulting in a chiral center .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Synthesis of Cyclopropylamines: Cyclopropylamines, including trans-2-ethyl-cyclopropylamine hydrochloride, are synthesized from α-chloroaldehydes and are prevalent in pharmaceuticals and agrochemicals. This synthesis shows high diastereoselectivity and involves trapping of an electrophilic zinc homoenolate with an amine followed by ring closure. These compounds have been observed to undergo isomerization in the presence of zinc halide salts (West et al., 2019).
Biological and Chemical Properties
- MAO Inhibitor Activity: Certain cyclopropylamine derivatives have been found to inhibit monoamine oxidase (MAO) activity, a trait relevant for antidepressant drugs. These compounds affect serotonin, tyramine, phenethylamine, and tryptamine oxidation (Fuller, 1968).
- Enzymatic Interactions: Cyclopropylamine derivatives interact with enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant for treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
- Antitumor Properties: Certain trans-amine-amidine-Pt(II) complexes, incorporating cyclopropylamine structures, have demonstrated antitumor activity, with potential applications in cancer chemotherapy (Marzano et al., 2010).
- Pharmacological Effects: Studies have shown pharmacological effects of cyclopropylamine derivatives, such as modulation of neurotransmitter levels and potential use as antidepressants (Khan et al., 2013).
Chemical Reactions and Modifications
- Ring Formation and Modifications: Trans-2-(Trifluoromethyl)cyclopropylamine, a relative of trans-2-ethyl-cyclopropylamine hydrochloride, was synthesized through a key step of high-yielding cyclopropane ring formation, showcasing the chemical flexibility and modification potential of these compounds (Yarmolchuk et al., 2012).
Propriétés
IUPAC Name |
(1R,2R)-2-ethylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVAOVMNBZPCHZ-TYSVMGFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Ethyl-cyclopropylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)


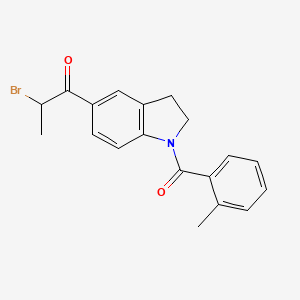
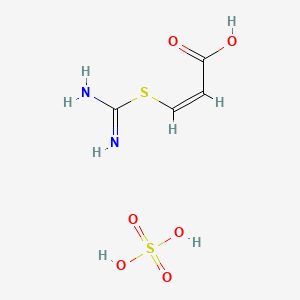
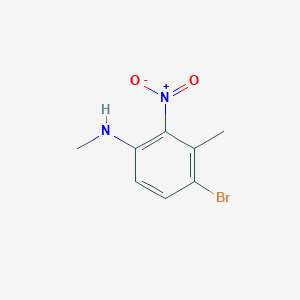
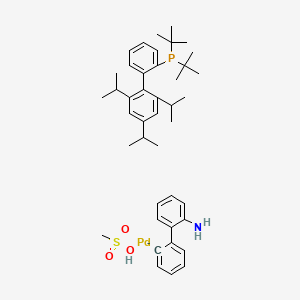
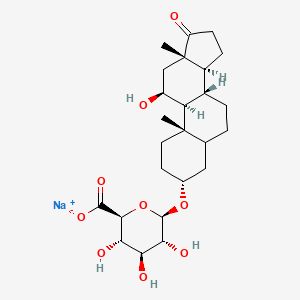
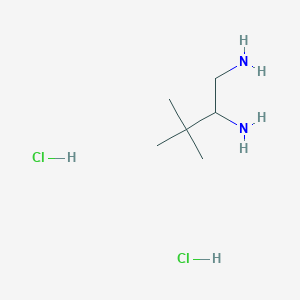
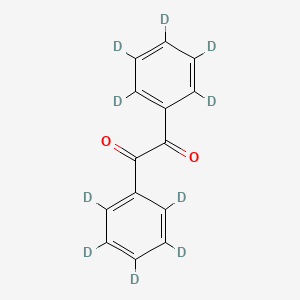
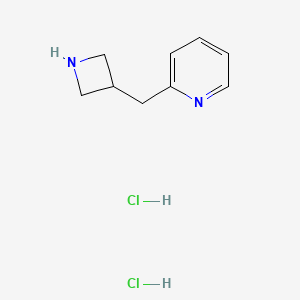
amine](/img/structure/B1381013.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)